tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N2O2S and its molecular weight is 324.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 324.18714931 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyrrolidine core, which is known to exhibit various biological effects, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

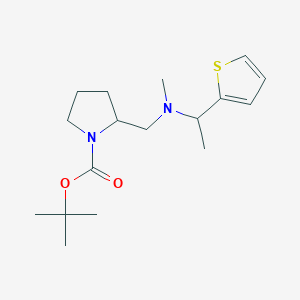

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related pyrrole derivative demonstrated an IC50 value of 0.04 μmol against COX-2 inhibition, comparable to the standard drug celecoxib .

Table 1: Comparison of Anti-inflammatory Activity

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, compounds targeting the PD-1/PD-L1 axis have shown promise in cancer immunotherapy. While specific data on this compound is limited, the structural similarity to known PD-L1 inhibitors suggests it may possess similar properties .

Case Study: PD-L1 Inhibition

A study investigated small-molecule antagonists of the PD-L1 pathway, demonstrating that certain derivatives could rescue T-cell function significantly in vitro. Although direct testing on the compound is needed, its structural characteristics may confer similar functionalities .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrrolidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrolidine ring or substituents can enhance potency and selectivity against target proteins.

Table 2: Structure–Activity Relationship Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions due to its interaction with biological targets.

Antidepressant Activity

Research indicates that compounds similar to tert-butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific cancer cell lines. The thiophene moiety is known to enhance the biological activity of compounds by improving their interaction with cellular targets .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the thiophene group via alkylation reactions.

- Carboxylate esterification using tert-butyl chloroformate.

These steps can be optimized for yield and purity through various purification techniques such as column chromatography and recrystallization .

Case Studies

Several case studies have documented the synthesis and application of this compound in various research contexts:

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is susceptible to acidic conditions, enabling its removal to access the free pyrrolidine amine. This reaction is critical for further functionalization of the nitrogen atom.

-

Conditions : Room temperature to 50°C, 1–4 hours.

-

Outcome : Yields the deprotected pyrrolidine amine, which can participate in nucleophilic reactions .

Functionalization of the Pyrrolidine Amine

The secondary amine (after Boc deprotection) undergoes alkylation, acylation, or reductive amination:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or epoxides .

-

Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 60–80°C.

-

Example : Reaction with methyl iodide forms a tertiary amine derivative.

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.

-

Conditions : Triethylamine (TEA) as base, dichloromethane (DCM), 0°C to RT.

Modification of the Thiophene Moiety

The thiophene ring participates in electrophilic substitution reactions, such as bromination or coupling:

Bromination

-

Reagents : N-Bromosuccinimide (NBS).

-

Conditions : Acetic acid or DCM, RT to 40°C.

-

Outcome : Introduces bromine at the 5-position of the thiophene ring for cross-coupling.

Suzuki-Miyaura Coupling

Oxidation of the Amine

-

Reagents : Hydrogen peroxide (H₂O₂) or m-CPBA.

-

Outcome : Forms N-oxide derivatives, altering electronic properties.

Reduction of Carbonyl Groups

-

Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.

-

Conditions : Methanol or THF, 0°C to RT.

Cross-Coupling Reactions

The methylaminoethyl-thiophene subunit facilitates coupling via transition-metal catalysis:

Sonogashira Coupling

Stereochemical Transformations

The pyrrolidine ring’s stereochemistry influences reactivity. Epimerization can occur under basic or acidic conditions :

Mechanistic Insights

-

Boc Deprotection : Acidic cleavage proceeds via protonation of the carbamate oxygen, leading to CO₂ release and formation of a tertiary carbocation stabilized by the tert-butyl group .

-

Thiophene Bromination : Electrophilic aromatic substitution occurs preferentially at the 5-position due to electron-donating effects of the sulfur atom.

-

Suzuki Coupling : Transmetalation between palladium and boron centers facilitates aryl-aryl bond formation .

Eigenschaften

IUPAC Name |

tert-butyl 2-[[methyl(1-thiophen-2-ylethyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-13(15-9-7-11-22-15)18(5)12-14-8-6-10-19(14)16(20)21-17(2,3)4/h7,9,11,13-14H,6,8,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOPRIQDUDSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N(C)CC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114107 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420853-11-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420853-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.